molecular formula C13H12N4S B3060531 Azobenzene, p-(2-thioureido)- CAS No. 4989-37-1

Azobenzene, p-(2-thioureido)-

Cat. No.: B3060531
CAS No.: 4989-37-1
M. Wt: 256.33 g/mol
InChI Key: IBTMRNOZYOSFTK-UHFFFAOYSA-N
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Description

. It is a derivative of azobenzene, where a thioureido group is attached to the para position of the azobenzene ring. This compound exhibits interesting photochemical and photophysical properties, making it a valuable tool in scientific research.

Synthetic Routes and Reaction Conditions:

  • Nitration of Azobenzene: The synthesis of Azobenzene, p-(2-thioureido)- typically begins with the nitration of azobenzene to form p-nitroazobenzene.

  • Reduction of Nitro Group: The nitro group in p-nitroazobenzene is then reduced to an amino group, resulting in p-phenylenediamine.

  • Thiourea Reaction: The amino group in p-phenylenediamine is reacted with thiourea to form Azobenzene, p-(2-thioureido)-.

Industrial Production Methods: The industrial production of Azobenzene, p-(2-thioureido)- involves large-scale synthesis using similar steps as described above, with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: Azobenzene, p-(2-thioureido)- can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.

  • Substitution: Substitution reactions at the aromatic ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium dithionite and hydrogen are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various azo-quinone derivatives.

  • Reduction Products: Hydrazine derivatives.

  • Substitution Products: A wide range of functionalized azobenzene derivatives.

Scientific Research Applications

Azobenzene, p-(2-thioureido)- has found applications in various fields of scientific research:

  • Chemistry: It is used as a photosensitizer in photochemical reactions and as a building block in organic synthesis.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of photoresponsive materials.

  • Industry: Azobenzene, p-(2-thioureido)- is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Azobenzene, p-(2-thioureido)- exerts its effects involves photoisomerization, where the compound undergoes a reversible transformation between its trans and cis isomers upon exposure to light. This photoisomerization process is mediated by the azo group and can be utilized in various molecular targets and pathways, such as DNA intercalation and protein binding.

Comparison with Similar Compounds

Azobenzene, p-(2-thioureido)- is unique compared to other azobenzene derivatives due to the presence of the thioureido group, which imparts distinct photochemical and photophysical properties. Similar compounds include:

  • Azobenzene: The parent compound without any substituents.

  • Azobenzene, p-(2-amino)-: A derivative with an amino group at the para position.

  • Azobenzene, p-(2-hydroxy)-: A derivative with a hydroxyl group at the para position.

These compounds differ in their reactivity and applications due to the presence of different functional groups.

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Properties

IUPAC Name

(4-phenyldiazenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-13(18)15-10-6-8-12(9-7-10)17-16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTMRNOZYOSFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501038716
Record name Thiourea, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4989-37-1
Record name N-[4-(2-Phenyldiazenyl)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4989-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(p-phenylazo)phenyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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